4-Ethoxy-3-fluoronitrobenzene
Overview
Description
4-Ethoxy-3-fluoronitrobenzene is an organic compound with the molecular formula C₈H₈FNO₃. It is a derivative of nitrobenzene, where the nitro group is substituted at the third position, the fluorine atom at the fourth position, and an ethoxy group at the first position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoronitrobenzene typically involves the nitration of 4-ethoxyfluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction is as follows:
C₆H₄F(OCH₂CH₃) + HNO₃ → C₆H₃F(OCH₂CH₃)(NO₂) + H₂O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature and mixing, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-fluoronitrobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, room temperature.
Substitution: Nucleophiles such as methylamine, reaction conducted in a microreactor under droplet formation conditions.
Major Products:
Reduction: 4-Ethoxy-3-fluoroaniline.
Substitution: 4-Ethoxy-3-aminonitrobenzene.
Scientific Research Applications
4-Ethoxy-3-fluoronitrobenzene is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-fluoronitrobenzene primarily involves its interactions with nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ethoxy group, being an electron-donating group, can influence the reactivity of the compound by stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
- 4-Ethoxy-2-fluoronitrobenzene
- 4-Ethoxy-3-chloronitrobenzene
- 4-Methoxy-3-fluoronitrobenzene
Comparison: 4-Ethoxy-3-fluoronitrobenzene is unique due to the specific positioning of its substituents, which affects its reactivity and the types of reactions it undergoes. For instance, the presence of the fluorine atom at the fourth position makes it more reactive in nucleophilic aromatic substitution reactions compared to its chlorinated counterpart .
Properties
IUPAC Name |
1-ethoxy-2-fluoro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYXXQCMSLZHLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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